molecular formula C5H8N2O B11925013 3-Cyclopropyl-3-methoxy-3H-diazirene CAS No. 140651-35-0

3-Cyclopropyl-3-methoxy-3H-diazirene

Katalognummer: B11925013
CAS-Nummer: 140651-35-0
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: AJMXWFACZVBMPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-3-methoxy-3H-diazirene is a compound belonging to the diazirine family, which are small, photo-reactive molecules. Diazirines are characterized by a three-membered ring containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon exposure to ultraviolet light, making them valuable tools in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methoxy-3H-diazirene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-3-methoxy-3H-diazirene undergoes several types of chemical reactions, primarily involving the generation of carbenes:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions of this compound is the corresponding carbene, which can further react to form various insertion products depending on the available bonds in the reaction environment .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-3-methoxy-3H-diazirene has several scientific research applications:

    Biological Target Identification: Used in photoaffinity labeling to study interactions between biomolecules such as proteins and nucleic acids.

    Proteomics: Helps in identifying and characterizing protein interactions.

    Polymer Crosslinking: Utilized in the formation of crosslinked polymer networks for enhanced material properties.

    Adhesion Studies: Employed in studying and improving the adhesion properties of various materials

Wirkmechanismus

The primary mechanism of action for 3-Cyclopropyl-3-methoxy-3H-diazirene involves the generation of carbenes upon activation by ultraviolet light or heat. These carbenes are highly reactive and can insert into various bonds, forming new chemical linkages. This property makes diazirines valuable in labeling and crosslinking applications, where precise control over bond formation is required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropyl-3-methoxy-3H-diazirene is unique due to its specific substituents, which can influence its reactivity and the types of interactions it can undergo. The cyclopropyl and methoxy groups may provide additional stability or reactivity compared to other diazirines, making it suitable for specialized applications .

Eigenschaften

CAS-Nummer

140651-35-0

Molekularformel

C5H8N2O

Molekulargewicht

112.13 g/mol

IUPAC-Name

3-cyclopropyl-3-methoxydiazirine

InChI

InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3

InChI-Schlüssel

AJMXWFACZVBMPG-UHFFFAOYSA-N

Kanonische SMILES

COC1(N=N1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.